molecular formula C20H25N3O B11798303 (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11798303
M. Wt: 323.4 g/mol
InChI Key: FLANQMQAPSNJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound with a molecular formula of C20H25N3O. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a phenyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The reaction typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is prepared by cyclization reactions.

    Coupling Reaction: The pyridine and pyrrolidine intermediates are coupled together using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: shares similarities with other compounds containing pyridine and pyrrolidine rings.

    This compound: is unique due to its specific substitution pattern and the presence of the phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H25N3O/c1-15(2)14-22-19-17(10-6-12-21-19)18-11-7-13-23(18)20(24)16-8-4-3-5-9-16/h3-6,8-10,12,15,18H,7,11,13-14H2,1-2H3,(H,21,22)

InChI Key

FLANQMQAPSNJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.